molecular formula C14H19N3O B7631430 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol

3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol

Cat. No. B7631430
M. Wt: 245.32 g/mol
InChI Key: PILRJGDSKNIOBD-UHFFFAOYSA-N
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Description

3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol, also known as EMP, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. EMP belongs to the class of phenols and has a molecular formula of C15H20N4O.

Mechanism of Action

The mechanism of action of 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the modulation of pain pathways. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has been shown to reduce the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol may also affect the activity of ion channels, such as TRPV1 and Nav1.8, which are involved in pain perception.
Biochemical and Physiological Effects:
3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has been found to have various biochemical and physiological effects. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has been shown to reduce the levels of inflammatory mediators, such as prostaglandins and nitric oxide, and increase the levels of antioxidants, such as glutathione. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has also been reported to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has been found to improve the histological and functional outcomes of various tissues, such as the liver, kidney, and brain.

Advantages and Limitations for Lab Experiments

3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has several advantages for lab experiments. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol is a synthetic compound that can be easily synthesized and purified. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol is also stable and can be stored for long periods without degradation. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has been shown to have low toxicity and is well-tolerated in animal models. However, 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has some limitations for lab experiments. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has poor solubility in water and may require the use of organic solvents. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol may also exhibit batch-to-batch variation in purity and yield.

Future Directions

There are several future directions for the study of 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol may have potential applications in the treatment of various inflammatory and pain-related disorders. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol may also have neuroprotective effects and may be studied for its potential in the treatment of neurodegenerative diseases. Additionally, 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol may be modified to enhance its pharmacological properties, such as solubility and bioavailability. Further studies are needed to fully understand the mechanism of action of 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol and its potential therapeutic applications.
Conclusion:
In conclusion, 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol is a synthetic compound that has potential pharmacological properties. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has been shown to have anti-inflammatory, analgesic, and antioxidant effects. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol can be easily synthesized and purified, but has some limitations for lab experiments. Further studies are needed to fully understand the mechanism of action of 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol and its potential therapeutic applications.

Synthesis Methods

The synthesis method of 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol involves the reaction of 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde with 3-aminophenol in the presence of an acid catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism and yields 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol as a yellow crystalline solid. The purity of 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol can be enhanced through recrystallization or column chromatography.

Scientific Research Applications

3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has been studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antioxidant effects. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has also been reported to alleviate pain in animal models of acute and chronic pain. Additionally, 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has been found to scavenge free radicals and protect against oxidative stress.

properties

IUPAC Name

3-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-4-17-11(3)14(10(2)16-17)9-15-12-6-5-7-13(18)8-12/h5-8,15,18H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILRJGDSKNIOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC2=CC(=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol

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